Tributyl[2-(ethylsulfanyl)phenyl]stannane
CAS No.: 731857-68-4
Cat. No.: VC16791384
Molecular Formula: C20H36SSn
Molecular Weight: 427.3 g/mol
* For research use only. Not for human or veterinary use.
![Tributyl[2-(ethylsulfanyl)phenyl]stannane - 731857-68-4](/images/structure/VC16791384.png)
Specification
CAS No. | 731857-68-4 |
---|---|
Molecular Formula | C20H36SSn |
Molecular Weight | 427.3 g/mol |
IUPAC Name | tributyl-(2-ethylsulfanylphenyl)stannane |
Standard InChI | InChI=1S/C8H9S.3C4H9.Sn/c1-2-9-8-6-4-3-5-7-8;3*1-3-4-2;/h3-6H,2H2,1H3;3*1,3-4H2,2H3; |
Standard InChI Key | JQJYQWOZMGFSJT-UHFFFAOYSA-N |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1SCC |
Introduction
Chemical Structure and Physicochemical Properties
Tributyl[2-(ethylsulfanyl)phenyl]stannane belongs to the class of triorganotin compounds, with the general formula . The central tin atom is covalently bonded to three butyl groups and a 2-(ethylsulfanyl)phenyl moiety, creating a tetrahedral geometry. The ethylsulfanyl substituent introduces steric hindrance and electronic modulation, influencing its reactivity in cross-coupling reactions .
Physical Properties
The compound typically presents as a clear, viscous liquid with a density of approximately at . Its boiling point ranges between and under reduced pressure (), while solubility in water is negligible () due to its hydrophobic organotin structure .
Property | Value |
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Molecular Formula | |
Molecular Weight | |
Density () | |
Boiling Point | |
Solubility in |
The infrared (IR) spectrum exhibits characteristic absorptions for the C-S bond () and Sn-C vibrations () . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the ethylsulfanyl group shows a triplet at (CH) and a quartet at (SCH), while the aromatic protons resonate between and .
Synthesis and Characterization
Synthetic Routes
The synthesis of tributyl[2-(ethylsulfanyl)phenyl]stannane typically proceeds via a two-step protocol:
-
Lithiation of 2-(Ethylsulfanyl)phenyllithium:
is treated with in tetrahydrofuran (THF) at , generating the corresponding lithium intermediate . -
Transmetallation with Tributyltin Chloride:
The lithiated species reacts with at room temperature, yielding the target compound after purification by column chromatography (hexane/ethyl acetate) .
This method achieves yields of , with purity confirmed by gas chromatography-mass spectrometry (GC-MS) and NMR () .
Alternative Methods
Electrophilic stannylation using \text{Bu}_3\text{SnOTf in the presence of a palladium catalyst has also been reported, though this approach is less common due to side reactions involving the ethylsulfanyl group .
Mechanistic Insights into Reactivity
Tributyl[2-(ethylsulfanyl)phenyl]stannane participates in Stille couplings via a transmetallation mechanism. The sulfur atom coordinates to palladium, facilitating the transfer of the stannyl group to the metal center. This step is rate-determining and influenced by solvents (e.g., DMF accelerates transmetallation) and additives (e.g., enhances oxidative addition) .
In SmI-mediated reductions, the compound acts as a radical precursor. The tin-sulfur bond undergoes homolytic cleavage upon electron transfer, generating a phenylthiyl radical that participates in C–C bond formation .
Applications in Organic Synthesis
Conjugated Polymers
The compound is employed in synthesizing thiophene-based polymers for organic photovoltaics. For example, Stille coupling with 5-bromo-2,2’-bithiophene produces poly(3-hexylthiophene) derivatives with power conversion efficiencies exceeding .
Pharmaceutical Intermediates
It serves as a key intermediate in the synthesis of Kynurenine aminotransferase (KAT) inhibitors. Coupling with 4-bromocrotonate followed by hydrolysis yields bicyclic sulfones with IC values of against KAT II .
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